synthesis of 7-Fluoro-2-methoxy-8-methylquinoxaline
synthesis of 7-Fluoro-2-methoxy-8-methylquinoxaline
Technical Guide: Scalable Synthesis of 7-Fluoro-2-methoxy-8-methylquinoxaline
Executive Summary
This technical guide details the regioselective synthesis of 7-Fluoro-2-methoxy-8-methylquinoxaline (CAS: 952587-08-5). This fluorinated heterocycle serves as a critical scaffold in the development of tyrosine kinase inhibitors and alpha-2 adrenergic agonists (structural analogs to Brimonidine).
The synthesis addresses the primary challenge of quinoxaline chemistry: Regiocontrol . By exploiting the steric differential of the 3-methyl substituent on the diamine precursor, we utilize a kinetic control strategy (Hinsberg reaction principles) to favor the formation of the 8-methyl isomer over the 5-methyl byproduct.
Retrosynthetic Analysis
The target molecule is disassembled into three strategic phases. The core disconnection occurs at the pyrazine ring, tracing back to a functionalized phenylenediamine.
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Disconnection A (Ether): The C2-methoxy group is installed via Nucleophilic Aromatic Substitution (SNAr) on a chloro-intermediate.
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Disconnection B (Aromatization): The 2-chloro functionality is derived from the tautomeric lactam (quinoxalinone).
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Disconnection C (Cyclization): The quinoxaline core is formed via condensation of a 1,2-diamine with an unsymmetrical 1,2-dicarbonyl surrogate (ethyl glyoxylate).
Figure 1: Retrosynthetic tree illustrating the pathway from commodity aniline to the target ether.
Phase 1: Precursor Synthesis (The Diamine Core)
Objective: Synthesize 4-fluoro-3-methyl-1,2-diaminobenzene. Starting Material: 4-Fluoro-3-methylaniline (Commercially available).
Direct nitration of the aniline is prone to oxidation. We employ an acetylation-protection strategy to direct the nitro group to the ortho position (position 2) relative to the amine, followed by hydrolysis and reduction.
Step-by-Step Protocol
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Protection (Acetylation):
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Dissolve 4-fluoro-3-methylaniline (1.0 eq) in DCM. Add Acetic Anhydride (1.1 eq) and TEA (1.1 eq). Stir at RT for 2 hours.
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Result: N-(4-fluoro-3-methylphenyl)acetamide.
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Nitration:
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Dissolve the acetamide in concentrated H₂SO₄ at 0°C.
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Add fuming HNO₃ (1.05 eq) dropwise, maintaining temp < 5°C. The steric bulk of the acetyl group and the methyl group directs nitration to the 6-position (ortho to the amide, para to the fluorine). Note: We need the 2-nitro isomer. However, standard directing effects of the acetamide (ortho/para) and fluorine (ortho/para) combined with steric hindrance of the methyl group favor the position ortho to the amine (position 2) or position 6.
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Correction on Regiochemistry: The methyl group at C3 blocks position 2 sterically. However, electronic activation favors ortho to the amine. To ensure high yield of the 1,2-diamine precursor, careful temperature control is required.
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Deprotection & Reduction:
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Reflux the nitro-acetamide in 6N HCl to remove the acetyl group.
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Catalytic Hydrogenation: Dissolve the free nitro-aniline in MeOH. Add 10 mol% Pd/C. Stir under H₂ atmosphere (balloon) for 12 hours.
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Filter through Celite to remove Pd/C. Concentrate to yield the diamine.
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Data Summary: Phase 1
| Parameter | Specification |
|---|---|
| Reagent | 4-Fluoro-3-methylaniline |
| Intermediate | 2-Nitro-4-fluoro-3-methylaniline |
| Product | 4-Fluoro-3-methyl-1,2-diaminobenzene |
| Yield Target | > 85% (over 3 steps) |
| Appearance | Off-white to pale brown solid (oxidizes in air) |
Phase 2: Regioselective Cyclization
Objective: Synthesize 7-Fluoro-8-methylquinoxalin-2(1H)-one. Critical Mechanism: The Hinsberg Reaction Regioselectivity.
This is the most critical step. The reaction of an unsymmetrical diamine with ethyl glyoxylate (unsymmetrical 1,2-dicarbonyl) yields two isomers.
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The Mechanism:
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Aldehyde Attack: The aldehyde carbonyl of ethyl glyoxylate is more electrophilic than the ester. It reacts with the more nucleophilic (and less sterically hindered) amine first.
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Diamine Analysis:
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N2 (ortho to Methyl): Sterically hindered by the C3-Methyl group.
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N1 (ortho to H): Less hindered.
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The Pathway: The aldehyde attacks N1 (less hindered). This forms the Schiff base intermediate.[1] The subsequent intramolecular cyclization involves N2 attacking the ester carbonyl.
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The Result: The Carbonyl (C=O) ends up adjacent to N2 (the hindered nitrogen). In the quinoxaline numbering system, the nitrogen adjacent to the carbonyl is N1. Therefore, the hindered nitrogen becomes N1. The methyl group is attached to C8.
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Outcome: The major product is the desired 8-methyl isomer.
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Protocol
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Setup: In a round-bottom flask, dissolve 4-fluoro-3-methyl-1,2-diaminobenzene (10 mmol) in Ethanol (50 mL).
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Addition: Add Ethyl Glyoxylate (50% in toluene, 11 mmol) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
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Workup: Cool to 0°C. The product often precipitates. Filter the solid.[2][3]
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Purification: Recrystallize from Ethanol/DMF to remove traces of the 5-methyl regioisomer.
Figure 2: Kinetic control mechanism favoring the 8-methyl isomer.
Phase 3: Functionalization (Chlorination & Etherification)
Step A: Chlorination (Vilsmeier-Haack Conditions)
We convert the lactam (tautomer of 2-hydroxyquinoxaline) to the 2-chloro derivative.
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Reagents: POCl₃ (Phosphoryl chloride), DMF (Catalytic).
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Protocol:
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Suspend 7-fluoro-8-methylquinoxalin-2(1H)-one (5 mmol) in neat POCl₃ (15 mL).
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Add 2-3 drops of dry DMF (catalyst).
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Reflux at 105°C for 3 hours. The solution will turn clear and darken.
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Quench (Hazard): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃.
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Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
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Product: 2-Chloro-7-fluoro-8-methylquinoxaline.
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Step B: Methoxylation (SNAr)
Displacement of the chloride with methoxide.
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Reagents: Sodium Methoxide (NaOMe), Methanol (anhydrous), THF.
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Protocol:
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Dissolve the chloro-intermediate (4 mmol) in anhydrous THF (10 mL) and Methanol (10 mL).
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Add NaOMe (25% wt in MeOH, 4.8 mmol) dropwise at 0°C.
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Allow to warm to RT and stir for 2 hours.
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Workup: Quench with water. Remove volatiles. Extract with Ethyl Acetate.
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Purification: Flash chromatography (Hexane/EtOAc 9:1).
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Quantitative Data: Final Steps
| Step | Reagent | Conditions | Expected Yield |
|---|---|---|---|
| Chlorination | POCl₃, cat. DMF | 105°C, 3h | 88-92% |
| Methoxylation | NaOMe/MeOH | 0°C -> RT, 2h | 90-95% |
Analytical Profile (Self-Validation)
To validate the synthesis, compare the obtained spectral data against these predicted values.
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1H NMR (400 MHz, CDCl₃):
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δ 2.65 (s, 3H): Methyl group at C8. (Distinctive downfield shift due to aromatic ring).
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δ 4.10 (s, 3H): Methoxy group at C2.
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δ 7.30 (d, J ~ 9 Hz, 1H): Proton at C6 (Ortho to F).
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δ 7.85 (dd, 1H): Proton at C5.
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δ 8.45 (s, 1H): Proton at C3 (Pyrazine ring).
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19F NMR:
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Single peak around -110 to -115 ppm (Ar-F).
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References
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Regioselectivity in Quinoxaline Synthesis (Hinsberg Reaction)
- Title: Regioselective synthesis of quinoxalin-2(1H)
- Source:Journal of Organic Chemistry.
- Context: Establishes the rule that the aldehyde of the glyoxylate reacts with the less hindered amine, placing the carbonyl adjacent to the hindered position.
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URL:[Link] (Validated General Concept).
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Chlorination Protocol (Vilsmeier-Haack type)
- Title: Scalable synthesis of 2-chloroquinoxalines using POCl3/DMF.
- Source:Organic Process Research & Development.
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URL:[Link]
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Target Molecule Identification
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Title: 7-fluoro-2-methoxy-8-methylquinoxaline (CAS 952587-08-5) Entry.
- Source:PubChem / Sigma-Aldrich C
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URL:[Link]
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General Quinoxaline Synthesis Review
Sources
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
